molecular formula C21H20N2O3 B2794449 3-[2-Oxo-2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethyl]-1,3-benzoxazol-2-one CAS No. 2379988-99-3

3-[2-Oxo-2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethyl]-1,3-benzoxazol-2-one

Cat. No. B2794449
CAS RN: 2379988-99-3
M. Wt: 348.402
InChI Key: JXMXRNROGYRGFR-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-azaspiro[3.3]heptane . Spirocyclic compounds, such as 2-azaspiro[3.3]heptane, are of interest in medicinal chemistry due to their sterically constrained molecular framework . They can be more efficient and selective ligands for various biological targets .


Synthesis Analysis

The synthesis of 2-azaspiro[3.3]heptane-derived amino acids has been reported . The four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .


Molecular Structure Analysis

The molecular structure of 2-azaspiro[3.3]heptane-derived compounds is characterized by a spirocyclic scaffold . This rigid structure has the potential to provide a wide variation of spatial disposition of the functional groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-azaspiro[3.3]heptane-derived compounds typically involve ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .

Mechanism of Action

While the specific mechanism of action for “3-[2-Oxo-2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethyl]-1,3-benzoxazol-2-one” is not available, sterically constrained compounds like 2-azaspiro[3.3]heptane-derived compounds are generally more efficient and selective ligands for various biological targets .

properties

IUPAC Name

3-[2-oxo-2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c24-19(12-23-17-8-4-5-9-18(17)26-20(23)25)22-13-21(14-22)10-16(11-21)15-6-2-1-3-7-15/h1-9,16H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMXRNROGYRGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)C(=O)CN3C4=CC=CC=C4OC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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